(2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Overview
Description
(2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is crucial for their chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-chlorobenzaldehyde and 4-methoxyacetophenone in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions . The reaction proceeds as follows:
- Dissolve 3-chlorobenzaldehyde and 4-methoxyacetophenone in ethanol.
- Add a catalytic amount of sodium hydroxide solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and pour it into ice-cold water.
- Filter the precipitated product and recrystallize it from ethanol to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Saturated ketones, alcohols.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Exhibits antibacterial, antifungal, and antioxidant properties.
Medicine: Investigated for its potential anticancer, anti-inflammatory, and antimalarial activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The biological activity of (2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets and pathways. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes and disruption of cellular processes. Additionally, the compound’s antioxidant properties help in scavenging reactive oxygen species, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-1-(3-Chlorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
- (2E)-1-(3-Chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one
Uniqueness
(2E)-1-(3-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-19-15-8-5-12(6-9-15)7-10-16(18)13-3-2-4-14(17)11-13/h2-11H,1H3/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRDOBQRTNDADS-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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